p-Ethoxyphenyl 4-pyridyl ketone
Description
p-Ethoxyphenyl 4-pyridyl ketone (EEN600) is a ketone derivative featuring a para-ethoxyphenyl group linked to a 4-pyridyl moiety via a carbonyl bridge . Its structure combines an electron-donating ethoxy group on the benzene ring with the aromatic nitrogen-containing pyridyl group, which may influence its electronic properties, solubility, and reactivity. This compound belongs to a broader class of aryl-pyridyl ketones, which are of interest in organic synthesis, coordination chemistry, and materials science.
Properties
CAS No. |
33077-69-9 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H13NO2/c1-2-17-13-5-3-11(4-6-13)14(16)12-7-9-15-10-8-12/h3-10H,2H2,1H3 |
InChI Key |
RXAJQAWCYNWNGK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 |
Other CAS No. |
33077-69-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The ethoxy group in EEN600 may enhance electron donation, facilitating nucleophilic attacks or metal coordination compared to electron-withdrawing substituents .
- Spectroscopic Signatures : Positional isomerism (2- vs. 4-pyridyl) significantly affects fragmentation patterns, enabling differentiation via mass spectrometry .
- Material Science : Pyridyl ketones’ ability to coordinate metals suggests utility in MOF design, though piperidyl analogues may offer complementary properties in hydrophobic environments .
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